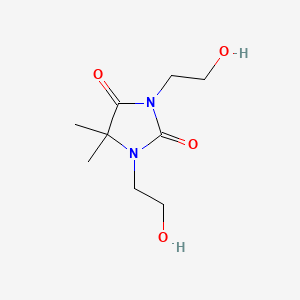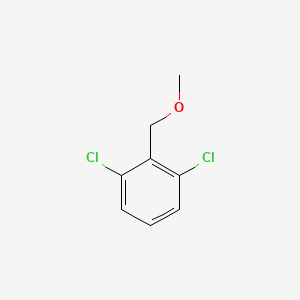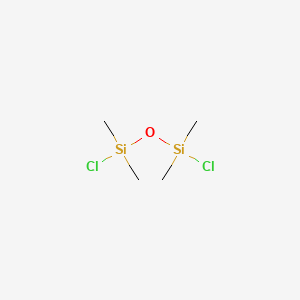
1,3-二氯四甲基二硅氧烷
描述
1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula C4H12Cl2OSi2 . It is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol and is also used as a chemical additive .
Synthesis Analysis
1,3-Dichlorotetramethyldisiloxane can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used to prepare ansa-Metallocene compounds .Molecular Structure Analysis
The molecular structure of 1,3-Dichlorotetramethyldisiloxane consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The molecular weight of this compound is 203.214 Da .Chemical Reactions Analysis
1,3-Dichlorotetramethyldisiloxane is used in the synthesis of various compounds. For example, it can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used in the formation of ansa-Metallocene compounds .Physical And Chemical Properties Analysis
1,3-Dichlorotetramethyldisiloxane is a clear colorless liquid . It has a boiling point of 138°C, a density of 1.039 g/mL at 25°C, and a refractive index (n20/D) of 1.407 .科学研究应用
Application 1: Surface Coating
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used to create extremely thin and transparent oil and water repellent coating of silicone on smooth surfaces .
- Results or Outcomes : The result is a surface that is resistant to oil and water. The study explored the applicability of 1,3-dichlorotetramethyldisiloxane on rough surfaces, such as textiles, paper, and sandpapers .
Application 2: Chemical Additive
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used as a chemical additive .
- Results or Outcomes : The outcomes depend on the specific reaction, but the addition of 1,3-Dichlorotetramethyldisiloxane can influence the course of the reaction .
Application 3: Synthesis of Silicon-based Fluorene Polymer
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used to prepare a silicon-based fluorene polymer .
- Methods of Application : The compound is reacted with a dibromofluorene derived Grignard reagent .
- Results or Outcomes : The result is a silicon-based fluorene polymer .
Application 4: Production of 1,1,3,3-Tetramethyl-disiloxane-1,3-diol
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves a chemical reaction where 1,3-Dichlorotetramethyldisiloxane is a reactant .
- Results or Outcomes : The result is the production of 1,1,3,3-tetramethyl-disiloxane-1,3-diol .
Application 5: Pharmaceutical Intermediates
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used as an intermediate in the synthesis of pharmaceuticals .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves using the compound as an intermediate in a multi-step synthesis .
- Results or Outcomes : The outcomes depend on the specific synthesis, but the use of 1,3-Dichlorotetramethyldisiloxane can facilitate the production of various pharmaceutical compounds .
Application 6: Cross-Coupling Reagent
- Summary of Application : 1,3-Dichlorotetramethyldisiloxane is used as a cross-coupling reagent .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves using the compound as a reagent in a cross-coupling reaction .
- Results or Outcomes : The outcomes depend on the specific reaction, but the use of 1,3-Dichlorotetramethyldisiloxane can facilitate the production of various organic compounds .
安全和危害
1,3-Dichlorotetramethyldisiloxane is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXFOUCEOWRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062381 | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichlorotetramethyldisiloxane | |
CAS RN |
2401-73-2 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



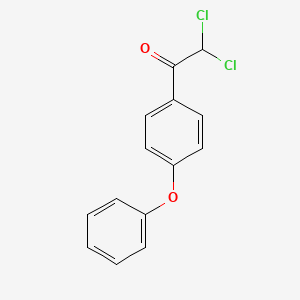
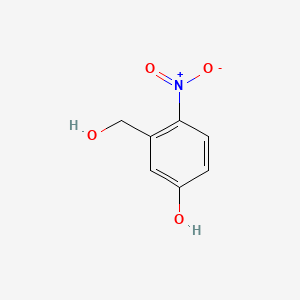

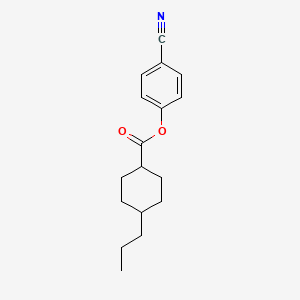
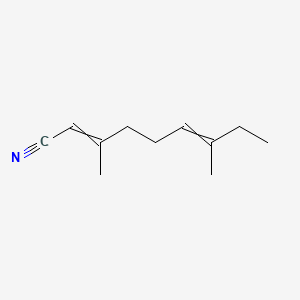
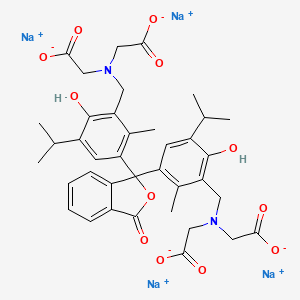
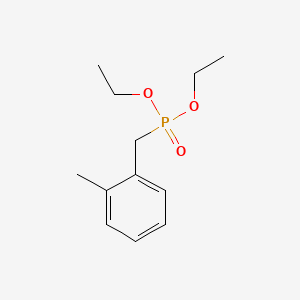
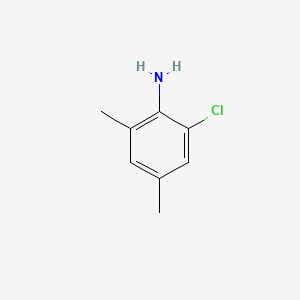
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)
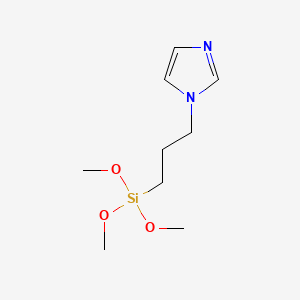
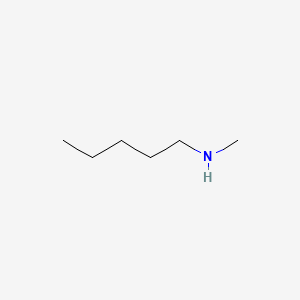
![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)
